molecular formula C30H40N6O8S2 B14192364 L-Phenylalanyl-L-cysteinyl-L-phenylalanyl-L-alanyl-L-seryl-L-cysteine CAS No. 918527-10-3

L-Phenylalanyl-L-cysteinyl-L-phenylalanyl-L-alanyl-L-seryl-L-cysteine

Cat. No.: B14192364
CAS No.: 918527-10-3
M. Wt: 676.8 g/mol
InChI Key: VGUWICNZXKLWAQ-YYOLRRQBSA-N
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Description

L-Phenylalanyl-L-cysteinyl-L-phenylalanyl-L-alanyl-L-seryl-L-cysteine is a peptide compound composed of six amino acids: phenylalanine, cysteine, phenylalanine, alanine, serine, and cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-cysteinyl-L-phenylalanyl-L-alanyl-L-seryl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-cysteinyl-L-phenylalanyl-L-alanyl-L-seryl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds, leading to the formation of a more stable structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced with others to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives and coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) are used in substitution reactions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Phenylalanyl-L-cysteinyl-L-phenylalanyl-L-alanyl-L-seryl-L-cysteine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-cysteinyl-L-phenylalanyl-L-alanyl-L-seryl-L-cysteine involves its interaction with specific molecular targets. The cysteine residues can form disulfide bonds, which stabilize the peptide structure and influence its biological activity. The phenylalanine and alanine residues contribute to the hydrophobic interactions, while serine can participate in hydrogen bonding. These interactions collectively determine the peptide’s function and efficacy in various applications.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-cysteinyl-L-phenylalanyl-L-alanyl-L-seryl-L-cysteine: A peptide with similar amino acid composition but different sequence.

    This compound: Another peptide with variations in the amino acid sequence.

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of cysteine residues allows for the formation of disulfide bonds, enhancing stability and biological activity.

Properties

CAS No.

918527-10-3

Molecular Formula

C30H40N6O8S2

Molecular Weight

676.8 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C30H40N6O8S2/c1-17(25(38)34-22(14-37)28(41)36-24(16-46)30(43)44)32-27(40)21(13-19-10-6-3-7-11-19)33-29(42)23(15-45)35-26(39)20(31)12-18-8-4-2-5-9-18/h2-11,17,20-24,37,45-46H,12-16,31H2,1H3,(H,32,40)(H,33,42)(H,34,38)(H,35,39)(H,36,41)(H,43,44)/t17-,20-,21-,22-,23-,24-/m0/s1

InChI Key

VGUWICNZXKLWAQ-YYOLRRQBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=CC=C2)N

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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